Pyroside
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Overview
Description
Pyroside: (CAS No. 10338-88-2) is a naturally occurring phenolic compound found in P. gunniiPeroxides have the general structure R−O−O−R, where the R groups represent radicals (portions of complete molecules) and the O atoms are single oxygen atoms . This compound has a molecular formula of C14H18O8 and a molecular weight of 314.29 g/mol.
Preparation Methods
Synthetic Routes:: The synthetic routes for Pyroside are not extensively documented, but it can be obtained through chemical synthesis. Researchers have explored various methods to synthesize this compound, including oxidative coupling reactions and phenolic transformations.
Reaction Conditions::Oxidative Coupling:
Industrial Production:: Industrial-scale production methods for this compound are limited due to its natural occurrence. research continues to explore efficient and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: Pyroside can undergo oxidation reactions, leading to the formation of various derivatives.
Substitution: Substituent groups can be introduced onto the phenolic ring of this compound.
Conjugation: this compound may participate in conjugated systems, affecting its reactivity.
Oxidizing Agents: Hydrogen peroxide (H2O2), peracids, or metal-based oxidants.
Catalysts: Transition metal complexes (e.g., copper, iron).
Temperature and Solvent: Reaction conditions vary based on the specific synthetic route.
Major Products:: The major products of this compound reactions depend on the reaction conditions and the substituents involved. These could include dimeric forms, oxidation products, or derivatives with altered functional groups.
Scientific Research Applications
Pyroside has gained attention in various scientific fields:
Biology: Investigations focus on its biological activities, such as anti-inflammatory or antimicrobial effects.
Medicine: this compound’s potential therapeutic properties are being explored, although further research is needed.
Industry: Its use as a natural product in cosmetics, food additives, or pharmaceuticals is an area of interest.
Mechanism of Action
The exact mechanism by which Pyroside exerts its effects remains an active area of research. It likely involves interactions with cellular targets, oxidative processes, and modulation of signaling pathways.
Comparison with Similar Compounds
While Pyroside is unique due to its natural origin, it shares similarities with other phenolic compounds, such as resveratrol, quercetin, and catechins. These compounds also exhibit antioxidant and bioactive properties.
Properties
CAS No. |
10338-88-2 |
---|---|
Molecular Formula |
C14H18O8 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H18O8/c1-7(15)20-6-10-11(17)12(18)13(19)14(22-10)21-9-4-2-8(16)3-5-9/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
XABUTYXAHYMCDK-RKQHYHRCSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)O)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)O)O)O)O |
melting_point |
214 - 216 °C |
physical_description |
Solid |
Origin of Product |
United States |
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